molecular formula C20H36N2O3S B1177974 ibutilide CAS No. 130350-52-6

ibutilide

Cat. No.: B1177974
CAS No.: 130350-52-6
M. Wt: 384.6 g/mol
InChI Key: ALOBUEHUHMBRLE-UHFFFAOYSA-N
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Description

Ibutilide is a Class III antiarrhythmic agent primarily used for the acute cardioconversion of atrial fibrillation and atrial flutter to sinus rhythm. It exerts its antiarrhythmic effect by inducing a slow inward sodium current, which prolongs the action potential and refractory period of myocardial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ibutilide is synthesized through a multi-step process involving the reaction of various organic compounds. The key steps include the formation of the heptyl side chain and the attachment of the methanesulfonamide group to the phenyl ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the careful monitoring of temperature, pressure, and reaction time to optimize the synthesis. The final product is purified through crystallization and filtration techniques to obtain the desired pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions: Ibutilide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The primary metabolic pathway involves the oxidation of the heptyl side chain, followed by sequential beta-oxidation .

Common Reagents and Conditions: The oxidation reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often require the presence of catalysts and specific reaction conditions to facilitate the exchange of functional groups .

Major Products Formed: The major products formed from these reactions include various metabolites of this compound, which are primarily detected in the urine. These metabolites are formed through the oxidation and reduction of the heptyl side chain and the substitution of functional groups on the phenyl ring .

Scientific Research Applications

Mechanism of Action

Ibutilide exerts its effects by activating a specific inward sodium current, which prolongs the action potential and increases the refractory period of myocardial cells. This action helps in restoring normal sinus rhythm in patients with atrial fibrillation and atrial flutter. The molecular targets of this compound include the delayed rectified potassium current and the slow sodium channel .

Comparison with Similar Compounds

Ibutilide’s unique mechanism and its efficacy in converting atrial flutter and atrial fibrillation make it a valuable addition to the arsenal of antiarrhythmic agents.

Properties

IUPAC Name

N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O3S/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25/h12-15,20-21,23H,4-11,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOBUEHUHMBRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

122647-32-9 (Fumarate)
Record name Ibutilide [INN:BAN]
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DSSTOX Substance ID

DTXSID20861271
Record name N-(4-{4-[Ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide
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Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ibutilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014453
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

MW: 885.23. Crystals from acetone, mp 117-119 °C.; UV max (95% ethanol): 228, 267 nm (epsilon 16670, 894); solubility: (mg/mL): aqueous >100 (pH less than or equal to 7) /Ibutilide fumarate/, 4.73e-03 g/L
Record name Ibutilide
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Record name Ibutilide
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Record name Ibutilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ibutilide is a 'pure' class III antiarrhythmic drug, used intravenously against atrial flutter and fibrillation. At a cellular level it exerts two main actions: induction of a persistent Na+ current sensitive to dihydropyridine Ca2+ channel blockers and potent inhibition of the cardiac rapid delayed rectifier K+ current, by binding within potassium channel pores. In other words, Ibutilide binds to and alters the activity of hERG potassium channels, delayed inward rectifier potassium (IKr) channels and L-type (dihydropyridine sensitive) calcium channels, Ibutilide is a 'pure' class III antiarrhythmic drug, used intravenously against atrial flutter and fibrillation. At a cellular level it exerts two main actions: induction of a persistent Na+ current sensitive to dihydropyridine Ca2+ channel blockers and potent inhibition of the cardiac rapid delayed rectifier K+ current, by binding within the channel pore cavity upon channel gating. Ibutilide has been shown to terminate atrial flutter and fibrillation in animal studies, with some risk of ventricular pro-arrhythmia. Experimental models of hypertrophy/heart failure show altered sensitivity to ibutilide, with increased dispersion of repolarization and incidence of pro-arrhythmia. Patient trials show that ibutilide is effective at terminating atrial arrhythmias when given alone, and that it can increase effectiveness and reduce energy requirements of electrical cardioversion. The risk to patients of polymorphic ventricular tachycardia necessitates careful patient selection and monitoring during and after treatment., Ibutilide injection prolongs action potential duration in isolated adult cardiac myocytes and increases both atrial and ventricular refractoriness in vivo, i.e., class III electrophysiologic effects. Voltage clamp studies indicate that ibutilide fumarate injection, at nanomolar concentrations, delays repolarization by activation of a slow, inward current (predominantly sodium), rather than by blocking outward potassium currents, which is the mechanism by which most other class III antiarrhythmics act. These effects lead to prolongation of atrial and ventricular action potential duration and refractoriness, the predominant electrophysiologic properties of ibutilide fumarate injection in humans that are thought to be the basis for its antiarrhythmic effect., Ibutilide fumarate is a new class III intravenous antiarrhythmic agent indicated for the acute termination of atrial fibrillation and flutter. Ibutilide prolongs repolarization in the atria and ventricle by enhancing the inward depolarizing, slow sodium current, a unique mechanism of action for a class III agent. Atrial refractoriness is prolonged with no evidence of reverse use dependence. Ibutilide may also block the delayed rectifier current, but this does not appear to be clinically relevant. In vitro and at high doses, ibutilide may shorten action potential duration, although this effect has not been noted clinically. Ibutilide can cause torsades de pointes in a rabbit model of proarrhythmia dependent on the formation of early afterdepolarizations. However, it causes less proarrhythmia than sotalol, dofetilide, or sematilide in this model. The pharmacokinetics of ibutilide are linear, its extravascular distribution is rapid and extensive, while its systemic clearance is high (elimination half-life 3-6 hours). Eight metabolites are formed by the liver, only one of which is slightly active. QT prolongation is dose dependent, is maximal at the end of the infusion, and returns to baseline within 2-4 hours following infusion. The pharmacokinetic and electrophysiologic characteristics of ibutilide are complementary in that any risk of proarrhythmia is made manageable by a short half-life. Almost all reported cases of drug-induced torsades de pointes ventricular tachycardia associated with ibutilide have occurred within 40 minutes of starting the infusion. Nevertheless, clinicians using ibutilide can further reduce the chance of torsades de pointes by being very familiar with the criteria for patient selection, and by being prepared to treat it should it occur. When used with full knowledge of its potential risks, ibutilide is a very effective intravenous agent for the acute termination of atrial fibrillation and flutter and is likely to become a significant treatment option for these arrhythmias.
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CAS No.

122647-31-8, 130350-52-6, 122647-32-9
Record name Ibutilide
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Record name N-(4-{4-[Ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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